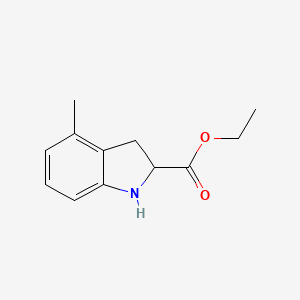

Ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of an ethyl ester group at the 2-position and a methyl group at the 4-position of the indole ring makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole core. For this specific compound, the starting materials would include 4-methylcyclohexanone and ethyl formate. The reaction is typically carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Major Products Formed

Oxidation: Indole-2-carboxylic acid derivatives.

Reduction: Indole-2-carbinol or indole-2-aldehyde.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole core structure allows it to bind to specific receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. Additionally, its ester group can undergo hydrolysis to release the active indole-2-carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

Ethyl indole-2-carboxylate: Lacks the methyl group at the 4-position, resulting in different chemical and biological properties.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.

Indole-2-carboxylic acid: The parent compound without the ester group, exhibiting different solubility and reactivity profiles.

Biological Activity

Ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, data tables, and case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to the indole class of compounds, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the ethyl ester and methyl groups enhances its lipophilicity, which is crucial for biological activity.

Antimicrobial Activity

Research has demonstrated that indole derivatives exhibit a broad spectrum of antimicrobial activities. This compound has shown promising results against various bacterial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Staphylococcus aureus | 250 µg/mL | 15 |

| Escherichia coli | 500 µg/mL | 12 |

| Candida albicans | 2 µg/mL | 20 |

These findings indicate that the compound exhibits moderate to potent antibacterial activity, particularly against Gram-positive bacteria and certain fungi .

Anticancer Activity

The anticancer potential of indole derivatives is well-documented. This compound has been evaluated for cytotoxicity against various cancer cell lines. In vitro studies have indicated that it may inhibit cell proliferation effectively:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 (lung cancer) | 5.0 |

| P388 (leukemia) | 7.6 |

| MCF7 (breast cancer) | 6.8 |

The compound's mechanism may involve the induction of apoptosis and interference with cell cycle progression, although further studies are necessary to elucidate these pathways fully .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several indole derivatives, including this compound, and evaluated their biological activities. The results highlighted its moderate antibacterial and significant antifungal properties against Candida species .

- Antiviral Properties : Another study focused on indole derivatives as potential HIV inhibitors. Although this compound was not specifically tested, related compounds showed promising integrase inhibition with IC50 values as low as 0.13 µM .

- Cytotoxicity Studies : Research indicated that derivatives of the indole structure could effectively suppress tumor growth in various cancer models. This compound was part of a broader evaluation that confirmed its cytotoxic effects against multiple cancer cell lines .

Properties

IUPAC Name |

ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-15-12(14)11-7-9-8(2)5-4-6-10(9)13-11/h4-6,11,13H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSQCUFITNCTFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(C=CC=C2N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.